molecular formula C7H6N4 B1279047 2-(1H-1,2,4-Triazol-3-YL)pyridine CAS No. 23195-62-2

2-(1H-1,2,4-Triazol-3-YL)pyridine

Cat. No.: B1279047
CAS No.: 23195-62-2
M. Wt: 146.15 g/mol
InChI Key: PVMLJDLTWMGZAH-UHFFFAOYSA-N
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Description

2-(1H-1,2,4-Triazol-3-YL)pyridine is a heterocyclic compound that consists of a pyridine ring fused with a triazole ring. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable compound for research and industrial purposes .

Biochemical Analysis

Biochemical Properties

2-(1H-1,2,4-Triazol-3-YL)pyridine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction between this compound and these enzymes often involves the binding of the triazole ring to the heme iron of the enzyme, leading to inhibition or modulation of enzyme activity . Additionally, this compound has been shown to interact with proteins involved in cellular signaling pathways, thereby influencing various biochemical processes.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It has been demonstrated to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles . Furthermore, this compound has been shown to affect cellular metabolism by interacting with key metabolic enzymes, thereby altering metabolic flux and energy production within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the triazole ring to the active site of enzymes, leading to inhibition or activation of enzyme activity . This binding can result in the modulation of various biochemical pathways, including those involved in drug metabolism and cellular signaling. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound has been associated with alterations in cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to modulate enzyme activity and influence cellular signaling pathways without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with key metabolic enzymes and the subsequent disruption of normal cellular processes.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These interactions can lead to the formation of various metabolites, which can further influence biochemical processes within the cell. The compound’s ability to modulate enzyme activity also affects metabolic flux and the levels of key metabolites, thereby impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound within tissues is also influenced by its chemical properties, including its solubility and affinity for various biomolecules .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been shown to localize to specific organelles, such as the mitochondria and endoplasmic reticulum, where it can interact with key enzymes and proteins . This localization is often mediated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,4-Triazol-3-YL)pyridine typically involves the reaction of pyridine with triazole under specific conditions. One common method is the cyclization of 2-pyridylhydrazine with formamide, which results in the formation of the triazole ring fused to the pyridine ring. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,4-Triazol-3-YL)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-(1H-1,2,4-Triazol-3-YL)pyridine has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-1,2,4-Triazol-3-YL)pyridine is unique due to its specific triazole-pyridine fusion, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

IUPAC Name

2-(1H-1,2,4-triazol-5-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4/c1-2-4-8-6(3-1)7-9-5-10-11-7/h1-5H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMLJDLTWMGZAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80447550
Record name 2-(1H-1,2,4-TRIAZOL-3-YL)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23195-62-2
Record name 2-(1H-1,2,4-TRIAZOL-3-YL)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-1,2,4-triazol-3-yl)pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2-(1H-1,2,4-Triazol-3-YL)pyridine interact with metal ions, and what are the structural characteristics of the resulting complexes?

A1: this compound acts as a bidentate anionic ligand, meaning it binds to metal ions through two donor atoms. This ligand forms complexes with various transition metals like Co(II), Cd(II), and Rh(III). The specific coordination geometry of the complex depends on the metal ion and its preferred coordination number. For instance, Co(II) and Cd(II) complexes with this ligand typically adopt a tetragonal coordination, while the Rh(III) complex exhibits a distorted octahedral geometry.

Q2: What are the potential applications of this compound-based complexes in material science?

A2: Complexes of this compound with lanthanide ions like Eu3+, Tb3+, and Y3+ exhibit promising photoluminescent properties. When embedded in polymer matrices like poly(vinyl alcohol) and poly(n-vinyl pyrrolidone), these complexes demonstrate enhanced luminescence compared to their free forms, making them attractive candidates for applications in optoelectronic devices and displays.

Q3: Has this compound been investigated for its ability to detect specific metal ions?

A3: Yes, research indicates that the fluorescence intensity of this compound is sensitive to the presence of Co(II) ions. Upon complexation with Co(II), the fluorescence of the ligand is gradually quenched, suggesting its potential use as a sensor for detecting Co(II) ions in solutions, particularly in applications like monitoring wastewater.

Q4: Beyond lanthanides, have other metal complexes of this compound been studied for luminescent applications?

A4: Yes, research has explored complexes of this compound with other lanthanide ions like Sm(III), Gd(III), and Tb(III) for their photoluminescent properties. Furthermore, studies have also investigated the synthesis, structure, and luminescent properties of Ce(III), Dy(III), Ho(III), and Tm(III) complexes with this ligand. This highlights the versatility of this ligand in coordinating with various metal ions and forming potentially useful luminescent materials.

Q5: Are there any studies on the catalytic activity of this compound-based complexes?

A5: While not directly focused on this compound itself, one study investigated a series of iron(II) complexes, including one with this compound as the ligand, for their ability to catalyze the disproportionation of hydrogen peroxide. This suggests potential avenues for exploring the catalytic properties of this ligand and its complexes in various chemical reactions.

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